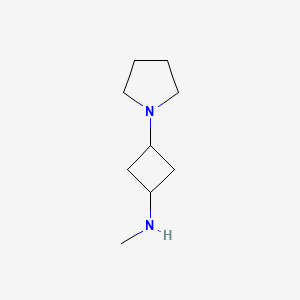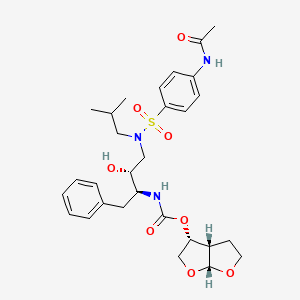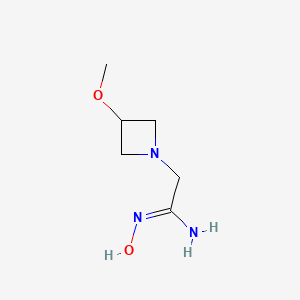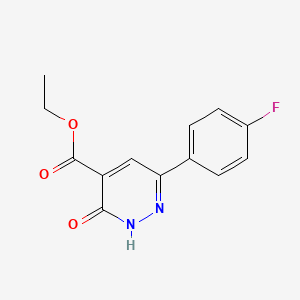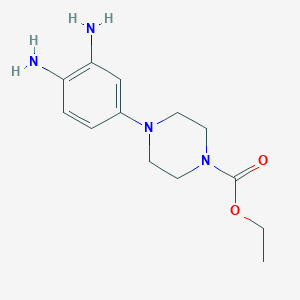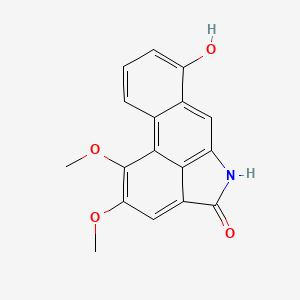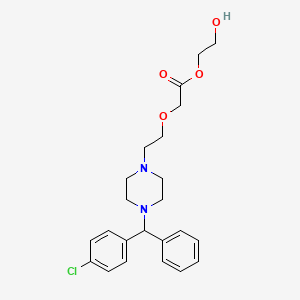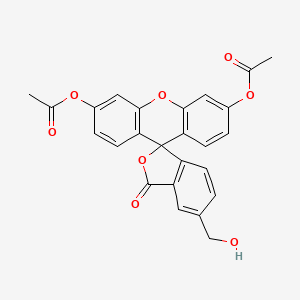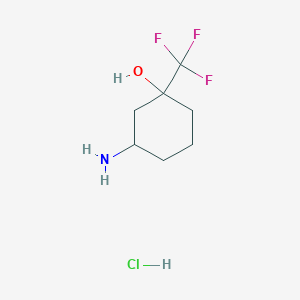
3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a chemical compound that belongs to the class of cyclohexanols. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride typically involves the reaction of cyclohexanone with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted cyclohexanones, cyclohexanols, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride
- 3-Amino-1-(difluoromethyl)cyclohexan-1-ol
- 3-Amino-1-(trifluoromethyl)cyclopentanol
Uniqueness
Compared to similar compounds, 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H13ClF3NO |
|---|---|
Peso molecular |
219.63 g/mol |
Nombre IUPAC |
3-amino-1-(trifluoromethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-2-5(11)4-6;/h5,12H,1-4,11H2;1H |
Clave InChI |
IGCOBZDGCLSFCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(C(F)(F)F)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
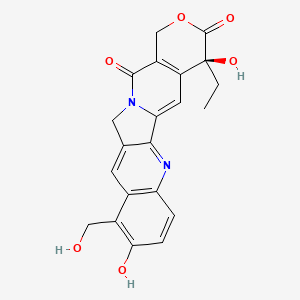
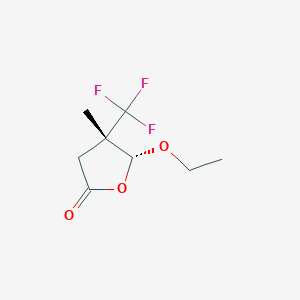
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
